molecular formula C18H16N4O5S B2544538 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide CAS No. 903292-09-1

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2544538
CAS No.: 903292-09-1
M. Wt: 400.41
InChI Key: JIPDQRTURCTCRJ-UHFFFAOYSA-N
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Description

N-[4-(6-Ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethoxy group at the 6-position, linked to a phenyl ring. The sulfonamide group bridges this phenyl moiety to a 4-nitrobenzene ring.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-2-27-18-12-11-17(19-20-18)13-3-5-14(6-4-13)21-28(25,26)16-9-7-15(8-10-16)22(23)24/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDQRTURCTCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-ethoxypyridazine, the pyridazine ring is formed through cyclization reactions.

    Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution, often using reagents like phenylboronic acid in the presence of a palladium catalyst.

    Sulfonamide Formation: The nitrobenzene sulfonamide moiety is added through a sulfonation reaction, where the nitrobenzene is treated with chlorosulfonic acid followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide with structurally related sulfonamide derivatives from the literature. Key differences in substituents, synthetic yields, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Melting Point (°C) Mass (M+) Synthesis Yield Rf Value
This compound (Target) Pyridazine-phenyl-sulfonamide 6-Ethoxypyridazine, 4-nitrobenzene N/A N/A N/A N/A
Compound 19 () Purine-sugar-sulfonamide Purine, silyl-protected sugar, 4-nitrobenzene N/A N/A 74% 0.60 (MeOH/DCM)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide () Pyrazolopyrimidine-chromenone-sulfonamide Fluorophenyl, chromenone, cyclopropylamine, amino-pyrazolopyrimidine 211–214 616.9 44% N/A

Key Observations:

Structural Variations: The target compound employs a pyridazine ring with an ethoxy group, contrasting with the purine-sugar () and pyrazolopyrimidine-chromenone () cores. These differences influence electronic properties and steric bulk, which may affect target binding or solubility.

Synthetic Efficiency: Compound 19 () was synthesized in 74% yield, suggesting robust coupling conditions for sulfonamide formation. In contrast, the chromenone derivative () had a lower yield (44%), possibly due to steric hindrance from the fluorophenyl and cyclopropyl groups .

Physicochemical Properties: The chromenone-sulfonamide () exhibits a high melting point (211–214°C), likely due to strong intermolecular interactions from aromatic stacking and hydrogen bonding. The absence of such rigid moieties in the target compound may result in a lower melting point . The Rf value of 0.60 for Compound 19 () indicates moderate polarity, aligning with its silyl-protected sugar moiety. The target compound’s ethoxypyridazine and nitro groups may confer higher lipophilicity .

Biological Implications: While biological data for the target compound are unavailable, ’s compound (mass 616.9) includes fluorinated and chromenone groups, which are common in anticancer and antiviral agents. The target’s nitro group may enhance permeability but could also pose toxicity risks .

Methodological Considerations

The structural determination of such compounds often relies on X-ray crystallography, facilitated by software like SHELX (), which is widely used for small-molecule refinement. For example, the chromenone derivative’s melting point and mass data () likely derive from crystallographic and spectroscopic analyses supported by SHELX workflows .

Biological Activity

Molecular Structure

The chemical structure of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide can be represented as follows:

C15H16N4O4S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

Physical Properties

PropertyValue
Molecular Weight336.37 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular processes. Research indicates that compounds with similar structures often target carbonic anhydrase and carbonyl reductase , which are crucial in various metabolic pathways, including those related to cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study demonstrated that derivatives of sulfonamides can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.

Case Study: In vitro Analysis

In a laboratory setting, this compound was tested against several cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.0Inhibition of proliferation

The results indicated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that similar sulfonamide compounds possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

  • Absorption : Rapid absorption post oral administration.
  • Distribution : High tissue permeability with potential accumulation in liver and kidneys.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
  • Excretion : Renal excretion as metabolites.

Toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are warranted to assess long-term effects.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide?

The synthesis involves:

  • Pyridazine ring formation : Cyclization of precursors (e.g., hydrazine derivatives) under reflux in ethanol or dimethylformamide (DMF) to form the 6-ethoxypyridazine moiety .
  • Sulfonamide coupling : Reaction of the pyridazine intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Techniques like column chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
    Optimal conditions include controlled temperatures (60–100°C), anhydrous solvents, and catalytic agents (e.g., Pd catalysts for cross-coupling steps) to enhance yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of ethoxy, pyridazine, and sulfonamide groups by identifying characteristic chemical shifts (e.g., δ 1.3–1.5 ppm for ethoxy CH3_3, δ 8.0–8.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving potential impurities from synthetic byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 427.08 for [M+H]+^+) .
  • X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of the nitro and ethoxy groups .

Q. What primary chemical reactions does this compound undergo, and what products are formed?

  • Oxidation : The nitro group (-NO2_2) can be reduced to an amine (-NH2_2) using NaBH4_4/Pd-C, forming a primary amine derivative .
  • Nucleophilic Substitution : The ethoxy group on pyridazine may undergo substitution with amines or thiols under acidic/basic conditions .
  • Sulfonamide Hydrolysis : Strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH) can cleave the sulfonamide bond, yielding pyridazine and sulfonic acid fragments .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported biological activities (e.g., bacteriostatic vs. bactericidal effects)?

  • Comparative Dose-Response Assays : Test varying concentrations (e.g., 1–100 µM) against bacterial strains (e.g., E. coli, S. aureus) to determine minimum inhibitory concentration (MIC) vs. minimum bactericidal concentration (MBC) .
  • Metabolic Pathway Analysis : Use transcriptomics/proteomics to identify whether the compound halts bacterial growth (bacteriostatic) by targeting folate synthesis (common in sulfonamides) or induces cell death (bactericidal) via membrane disruption .
  • Isogenic Strain Studies : Compare activity against wild-type and efflux-pump-deficient bacteria to rule out resistance mechanisms .

Q. What computational strategies predict the compound’s interaction with enzyme targets (e.g., dihydropteroate synthase)?

  • Molecular Docking : Tools like AutoDock Vina model binding poses of the sulfonamide group within the enzyme’s active site, leveraging the nitro group’s electron-withdrawing effects for hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating interactions like π-π stacking between pyridazine and aromatic enzyme residues .
  • Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) experimentally confirm binding affinity (Kd_d) and thermodynamics .

Q. What formulation strategies improve solubility and stability for in vivo studies?

  • Co-Solvent Systems : Use DMSO:PEG 400 (1:4 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Nanoencapsulation : Load into liposomes (e.g., 100-nm particles) to improve bioavailability and protect against hydrolysis .
  • Salt Formation : Convert to a sodium or meglumine salt to increase solubility at physiological pH .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC to identify degradation products .

Q. How do substituent electronic effects influence reactivity and target interactions?

  • Hammett Analysis : Quantify electron-withdrawing effects of the nitro group using σpara_para values (+0.78) to predict reaction rates (e.g., SNAr substitutions) .
  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (FMOs) to correlate the ethoxy group’s electron-donating nature (+M effect) with enhanced nucleophilic attack susceptibility .
  • Comparative SAR : Synthesize analogs (e.g., replacing nitro with cyano) and measure enzyme inhibition (IC50_{50}) to establish electronic contributions to potency .

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